molecular formula C19H21N3O3 B2590186 Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate CAS No. 1234972-00-9

Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate

Cat. No.: B2590186
CAS No.: 1234972-00-9
M. Wt: 339.395
InChI Key: VYGVCJKFROLUNT-UHFFFAOYSA-N
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Description

Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and incorporates both phenyl and isonicotinamidomethyl groups, which contribute to its distinct chemical behavior and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperidine ring, followed by the introduction of the phenyl and isonicotinamidomethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Phenyl Group: The phenyl group is typically introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of Isonicotinamidomethyl Group: This step involves the reaction of the intermediate compound with isonicotinic acid or its derivatives under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures high product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and piperidine-4-amine share structural similarities.

    Phenyl Derivatives: Compounds like phenylpiperidine and phenylisonicotinamide exhibit related chemical properties.

Uniqueness

Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate is unique due to the combination of its phenyl, isonicotinamidomethyl, and piperidine moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

phenyl 4-[(pyridine-4-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18(16-6-10-20-11-7-16)21-14-15-8-12-22(13-9-15)19(24)25-17-4-2-1-3-5-17/h1-7,10-11,15H,8-9,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGVCJKFROLUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=NC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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